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Compound of Interest

Compound Name: 1,3-Diaminopropane

Cat. No.: B046017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,3-diaminopropane and its N-

methylated derivatives. The objective is to offer a comprehensive reference for the identification

and characterization of these compounds, which are pivotal in various research and

development applications, including as building blocks in medicinal chemistry and as ligands in

coordination chemistry. This report presents a compilation of experimental data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), alongside

the methodologies for their acquisition.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 1,3-diaminopropane and its

selected methylated derivatives. This quantitative data is essential for distinguishing between

these structurally similar compounds.

¹H NMR Spectral Data
Solvent: CDCl₃ (unless otherwise specified)
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Compound
Chemical Shift (δ, ppm)
and Multiplicity

Assignment

1,3-Diaminopropane 2.76 (t) -CH₂- (adjacent to NH₂)

1.59 (quint) -CH₂- (central)

1.15 (s, broad) -NH₂

N-Methyl-1,3-diaminopropane 2.65 (t) -CH₂- (adjacent to NHCH₃)

2.55 (t) -CH₂- (adjacent to NH₂)

2.40 (s) -CH₃

1.60 (quint) -CH₂- (central)

1.35 (s, broad) -NH₂ and -NH-

N,N-Dimethyl-1,3-

propanediamine
2.35 (t) -CH₂- (adjacent to N(CH₃)₂)

2.20 (s) -N(CH₃)₂

1.55 (quint) -CH₂- (central)

1.30 (s, broad) -NH₂

N,N'-Dimethyl-1,3-

propanediamine
2.55 (t) -CH₂- (adjacent to NHCH₃)

2.40 (s) -CH₃

1.60 (quint) -CH₂- (central)

1.40 (s, broad) -NH-

N,N,N',N'-Tetramethyl-1,3-

diaminopropane[1]
2.30 (t) -CH₂- (adjacent to N(CH₃)₂)

2.22 (s) -N(CH₃)₂

1.64 (quint) -CH₂- (central)

¹³C NMR Spectral Data
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Solvent: CDCl₃ (unless otherwise specified)

Compound Chemical Shift (δ, ppm) Assignment

1,3-Diaminopropane 40.5 -CH₂- (adjacent to NH₂)

34.0 -CH₂- (central)

N-Methyl-1,3-diaminopropane 50.0 -CH₂- (adjacent to NHCH₃)

40.0 -CH₂- (adjacent to NH₂)

36.5 -CH₃

31.0 -CH₂- (central)

N,N-Dimethyl-1,3-

propanediamine
57.0 -CH₂- (adjacent to N(CH₃)₂)

45.5 -N(CH₃)₂

40.0 -CH₂- (adjacent to NH₂)

28.0 -CH₂- (central)

N,N'-Dimethyl-1,3-

propanediamine
50.0 -CH₂- (adjacent to NHCH₃)

36.5 -CH₃

31.0 -CH₂- (central)

N,N,N',N'-Tetramethyl-1,3-

diaminopropane
57.5 -CH₂- (adjacent to N(CH₃)₂)

45.5 -N(CH₃)₂

27.0 -CH₂- (central)

Infrared (IR) and Raman Spectral Data (Key Vibrational
Modes)
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Compound IR (cm⁻¹) Raman (cm⁻¹) Assignment

1,3-Diaminopropane 3350, 3280 3350, 3280
N-H stretch (asymm.

& symm.)

2930, 2850 2930, 2850 C-H stretch

1590 1590 N-H bend (scissoring)

1070 1070 C-N stretch

N-Methyl-1,3-

diaminopropane
3350, 3280 3350, 3280 N-H stretch

2940, 2840 2940, 2840 C-H stretch

1590 1590 N-H bend

1130, 1050 1130, 1050 C-N stretch

N,N-Dimethyl-1,3-

propanediamine
3360, 3290 3360, 3290 N-H stretch

2940, 2820, 2770 2940, 2820, 2770
C-H stretch (includes

N-CH₃)

1590 1590 N-H bend

1150, 1040 1150, 1040 C-N stretch

N,N'-Dimethyl-1,3-

propanediamine
3300 3300 N-H stretch

2940, 2830, 2780 2940, 2830, 2780
C-H stretch (includes

N-CH₃)

1130, 1050 1130, 1050 C-N stretch

N,N,N',N'-Tetramethyl-

1,3-diaminopropane
2940, 2820, 2770 2940, 2820, 2770

C-H stretch (includes

N-CH₃)

1150, 1040 1150, 1040 C-N stretch

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: IR and Raman frequencies can vary slightly based on the physical state of the sample

and the instrumentation used.

Mass Spectrometry Data (Electron Ionization)
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

1,3-Diaminopropane 74 56, 44, 30

N-Methyl-1,3-diaminopropane 88 73, 58, 44, 30

N,N-Dimethyl-1,3-

propanediamine[2]
102 85, 71, 58, 44

N,N'-Dimethyl-1,3-

propanediamine
102 73, 58, 44

N,N,N',N'-Tetramethyl-1,3-

diaminopropane[3][4]
130 85, 71, 58

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the amine sample was dissolved in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz

spectrometer.

¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition

time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width

of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

Typically, 1024 scans were accumulated.
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Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-

corrected using the instrument's software (e.g., TopSpin). Chemical shifts were referenced to

the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for

¹³C.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: A single drop of the liquid amine sample was placed directly onto the

diamond crystal of the ATR accessory.[5]

Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two spectrometer

equipped with a UATR accessory.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.[6] A total of 16 scans were co-added and averaged for both the background and the

sample spectra. A background spectrum of the clean, empty ATR crystal was recorded prior

to each sample measurement.[6]

Data Processing: The sample spectrum was automatically ratioed against the background

spectrum to produce the final absorbance spectrum. Baseline correction was applied where

necessary.

Raman Spectroscopy
Sample Preparation: The liquid amine sample was placed in a glass vial for analysis.

Instrumentation: Raman spectra were acquired using a Renishaw inVia Raman microscope

with a 785 nm diode laser as the excitation source.

Data Acquisition: The laser power at the sample was approximately 50 mW. The spectra

were collected over a range of 200-3500 cm⁻¹ with an exposure time of 10 seconds and 3

accumulations.

Data Processing: The spectra were baseline-corrected and cosmic rays were removed using

the instrument's software (e.g., WiRE).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column (e.g., HP-5MS). A small volume (1 µL)

of a dilute solution of the analyte in methanol was injected.

Instrumentation: Mass spectra were obtained using an Agilent 7890B GC system coupled to

an Agilent 5977A mass selective detector.

Ionization and Mass Analysis: Electron ionization was performed at a standard energy of 70

eV. The ion source temperature was maintained at 230 °C. The mass analyzer scanned a

mass-to-charge (m/z) range of 20-300 amu.

Data Processing: The resulting mass spectra were analyzed to identify the molecular ion and

characteristic fragment ions.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound, as described in the experimental protocols.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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